N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine
Beschreibung
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-22(14-11-5-19-23(2)15(11)17-8-16-14)10-6-24(7-10)13-4-3-12-20-18-9-25(12)21-13/h3-5,8-10H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIXCFVXDRRRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is the Cyclin-Dependent Kinase 2 (CDK2) enzyme. CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation.
Mode of Action
N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation.
Biochemical Pathways
The action of N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine primarily affects the cell cycle pathway. By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle. This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division.
Result of Action
The inhibition of CDK2 by N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine results in significant alterations in cell cycle progression. It can induce apoptosis within cells, particularly those that are rapidly dividing, such as cancer cells.
Biologische Aktivität
N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity.
Chemical Structure
The compound features a complex structure that combines multiple heterocyclic moieties, including:
- Pyrazolo[3,4-d]pyrimidine
- Triazolo[4,3-b]pyridazine
- Azetidine
This structural diversity is believed to contribute to its biological efficacy.
Biological Activity Overview
The biological activity of this compound has primarily been investigated in the context of cancer therapy and enzyme inhibition. Notable activities include:
1. Inhibition of Cancer Cell Proliferation
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- EGFR Inhibition : Compounds similar to the target compound have been shown to inhibit epidermal growth factor receptor (EGFR) activity. One derivative demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This suggests potential for targeting resistant cancer forms.
2. Induction of Apoptosis
Studies have revealed that certain pyrazolo derivatives can induce apoptosis in cancer cells. For example, one compound increased the BAX/Bcl-2 ratio significantly, indicating enhanced apoptotic signaling pathways .
3. Cell Cycle Arrest
Flow cytometric analyses have shown that these compounds can cause cell cycle arrest at the S and G2/M phases, further contributing to their anti-cancer properties .
Structure-Activity Relationship (SAR)
The biological efficacy of N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is likely influenced by its structural components:
- The pyrazolo moiety is known for its role in kinase inhibition.
- The triazole component enhances interaction with various biological targets due to its ability to form hydrogen bonds.
This combination may improve binding affinity and selectivity towards specific enzymes or receptors involved in tumor growth and survival.
Case Studies
A review of literature reveals several case studies highlighting the compound's potential:
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound is derived from two significant scaffolds: the pyrazolo[3,4-d]pyrimidine and triazolo[4,3-b]pyridazine. These scaffolds are known for their diverse biological activities.
Anticancer Activity
Research indicates that compounds containing the pyrazolo and triazole moieties exhibit anticancer properties. For example:
- Inhibition of Kinase Activity : Similar compounds have shown to inhibit MET kinase activity with low IC50 values, indicating potential for targeting cancer pathways effectively .
Antimicrobial Properties
The triazole ring is recognized for its antifungal and antibacterial activities:
- Broad Spectrum Activity : Compounds with triazole derivatives have been documented to possess significant antimicrobial effects against various pathogens .
Neurological Applications
The compound's structure suggests potential neuroprotective effects:
- PDE Inhibition : Some derivatives have been studied for their ability to inhibit phosphodiesterase enzymes (PDE), which are crucial in regulating neuronal signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of similar compounds in various biological assays:
Potential Future Directions
The ongoing research into N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine suggests promising avenues for future studies:
- Combination Therapies : Investigating its efficacy in combination with existing chemotherapeutics.
- Mechanistic Studies : Further elucidation of its mechanisms of action could enhance understanding of its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule:
Key Observations :
- The triazolo-pyridazine moiety is shared with compound 3 , but the target’s additional pyrazolo-pyrimidine group increases steric hindrance, possibly affecting binding interactions.
- Nitro-triazole derivatives (e.g., 1c ) exhibit tautomerism and higher melting points (>230°C), whereas the target’s azetidine may lower its melting point.
Physicochemical Properties
- Solubility : The azetidine ring in the target compound may enhance water solubility compared to lipophilic aryl derivatives (e.g., ). However, the triazolo-pyridazine group could reduce solubility relative to simpler amines like 3 .
- Thermal Stability : Aryl-substituted pyrazolo-pyrimidines (e.g., ) exhibit higher melting points (>200°C) due to rigid structures, whereas the target’s flexible azetidine may lower thermal stability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing pyrazolo[3,4-d]pyrimidine derivatives with azetidine and triazolopyridazine substituents?
- Methodology :
- Step 1 : React 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with alkyl halides (e.g., methyl iodide) in dry acetonitrile to introduce the N-methyl group .
- Step 2 : Couple the intermediate with triazolopyridazine derivatives via nucleophilic substitution. For example, use 1,2,4-triazolo[4,3-b]pyridazin-6-yl chloride in dichloromethane with a base like triethylamine .
- Purification : Crystallization from acetonitrile or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR :
- Pyrazolo[3,4-d]pyrimidine protons: Aromatic signals at δ 8.2–8.8 ppm (C5-H and C7-H).
- Azetidine ring: Distinct multiplets for N-CH (δ 2.5–3.0 ppm) and azetidine-CH (δ 3.5–4.0 ppm) .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence the yield of the azetidine coupling step?
- Optimization Strategies :
- Catalysts : Copper(I) bromide (0.1 eq) in DMSO enhances coupling efficiency for heteroaromatic systems .
- Solvent : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of azetidine intermediates, while dichloromethane minimizes side reactions .
- Temperature : Moderate heating (35–50°C) balances reaction rate and decomposition risks .
Q. What bioactivity assays are suitable for evaluating this compound's PDE4 inhibitory potential?
- In Vitro Assays :
- PDE4 Inhibition : Measure IC using human peripheral blood mononuclear cells (PBMCs) stimulated with LPS to induce TNF-α production. Compare to reference inhibitors (e.g., roflumilast, IC = 5 nM) .
- In Vivo Models :
- Anti-inflammatory Activity : Use LPS-induced pulmonary neutrophilia in rats (D < 0.05 mg/kg indicates high potency) .
- Emesis Risk Assessment : Employ pica feeding (kaolin consumption) in rats as a surrogate for emetogenicity .
Q. How can computational methods (docking, DFT) predict binding interactions with PDE4?
- Molecular Docking :
- Target : PDE4B catalytic domain (PDB ID: 1XMY).
- Key Interactions : Pyrazolo-pyrimidine core forms π-π stacking with Phe446, while the triazolopyridazine group hydrogen-bonds to Gln443 .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO/LUMO energies) influencing inhibitor binding .
Methodological Troubleshooting
Q. How to resolve low yields during the final crystallization step?
- Issue : Impurities from unreacted intermediates.
- Solutions :
- Pre-purification : Use flash chromatography (silica gel, 20% EtOAc/hexane) before crystallization .
- Solvent Screening : Test mixed solvents (e.g., acetonitrile/water) to improve crystal lattice formation .
Q. What analytical strategies address conflicting spectral data for regiochemistry?
- Case Study : Ambiguous NMR signals for triazolopyridazine vs. pyrazolo-pyrimidine protons.
- Resolution :
- 2D NMR : Perform HSQC and HMBC to assign correlations (e.g., -coupling between azetidine and pyrimidine) .
- X-ray Crystallography : Confirm regiochemistry if single crystals are obtainable .
Data Interpretation
Q. How to analyze discrepancies between in vitro and in vivo bioactivity data?
- Example : High in vitro PDE4 inhibition (IC = 38 nM) but low in vivo efficacy (D > 0.5 mg/kg).
- Factors :
- Pharmacokinetics : Poor oral bioavailability due to low solubility (enhance via salt formation or prodrug strategies) .
- Metabolism : Rapid hepatic clearance (assess using microsomal stability assays) .
Comparative Studies
Q. How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact bioactivity?
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